6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
CAS No.:
Cat. No.: VC18384093
Molecular Formula: C12H8BrF3N2
Molecular Weight: 317.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8BrF3N2 |
|---|---|
| Molecular Weight | 317.10 g/mol |
| IUPAC Name | 4-(4-bromophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C12H8BrF3N2/c1-7-17-10(6-11(18-7)12(14,15)16)8-2-4-9(13)5-3-8/h2-6H,1H3 |
| Standard InChI Key | MVIIWIFIHKOFKE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Br |
Introduction
Synthesis and Optimization
The synthesis of 6-(4-bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves multi-step reactions requiring precise temperature control and solvent selection. A common approach utilizes acetonitrile or dimethyl sulfoxide (DMSO) as solvents, with potassium carbonate acting as a catalyst to facilitate cyclocondensation reactions. Under optimized conditions, yields range from 70% to 98%, depending on the purity of intermediates and reaction kinetics.
| Parameter | Value/Range | Source |
|---|---|---|
| Solvent System | Acetonitrile/DMSO | |
| Catalyst | K₂CO₃ | |
| Reaction Temperature | 60–80°C | |
| Yield | 70–98% | |
| Intermediate Yield | 93–95% |
Structural and Spectral Characterization
The compound’s structure is defined by its pyrimidine core, substituted at positions 2, 4, and 6. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of the trifluoromethyl group, with a characteristic singlet at δ −71.39 ppm in ¹⁹F NMR . The bromophenyl group contributes distinct aromatic signals in ¹H NMR, including a doublet at δ 7.35 ppm (J = 8.1 Hz) for ortho-hydrogens and a singlet at δ 8.00 ppm for the pyrimidine ring proton . Infrared (IR) spectroscopy further validates functional groups, with peaks at 1596 cm⁻¹ (C=N stretching) and 1139 cm⁻¹ (C-F vibration) .
X-ray crystallography of analogous compounds, such as 4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine, reveals planar pyrimidine rings with dihedral angles of 5–10° between aromatic systems . This slight distortion enhances intermolecular interactions, potentially improving solubility and bioavailability.
Biological Activities and Mechanisms
Pyrimidine derivatives are renowned for their diverse pharmacological profiles. 6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine demonstrates promising anti-inflammatory and anticancer properties, attributed to its ability to modulate enzymatic pathways and receptor binding. The trifluoromethyl group enhances hydrophobic interactions with biological targets, increasing binding affinity by 3–10-fold compared to non-fluorinated analogs .
In vitro studies highlight its activity against endothelin receptors (ETₐ and ETᴮ), which regulate vasoconstriction and cell proliferation. For example, sulfonamide derivatives of similar pyrimidines exhibit IC₅₀ values of 0.2–5 nM for ETₐ, with maximal blood pressure reductions of −30 mmHg in hypertensive rat models . These findings suggest potential applications in cardiovascular therapeutics.
Anticancer activity is linked to the compound’s inhibition of kinase enzymes. Molecular docking simulations predict strong interactions with ATP-binding pockets in BRAF and EGFR kinases, critical targets in oncology. While specific IC₅₀ data for this compound remain unpublished, structurally related analogs show IC₅₀ values below 1 µM in breast and lung cancer cell lines .
Pharmacological Applications and Comparative Analysis
The compound’s dual functionality—combining a bromophenyl group for aromatic stacking and a trifluoromethyl group for electron withdrawal—makes it a versatile scaffold for drug development. Comparative studies with 5-(4-bromophenyl)-4,6-dichloropyrimidine reveal that trifluoromethyl substitution improves metabolic stability by reducing cytochrome P450-mediated oxidation .
Table 2: Biological Activity Comparison
Future Directions and Challenges
Despite its promise, challenges remain in optimizing bioavailability and reducing off-target effects. Structural modifications, such as replacing the methyl group with bulkier substituents, could enhance selectivity for cancer-specific kinases . Additionally, in vivo pharmacokinetic studies are needed to assess absorption and distribution profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume